5-(Pentafluorobenzoylamino)Fluorescein

Description

BenchChem offers high-quality 5-(Pentafluorobenzoylamino)Fluorescein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pentafluorobenzoylamino)Fluorescein including the price, delivery time, and more detailed information at info@benchchem.com.

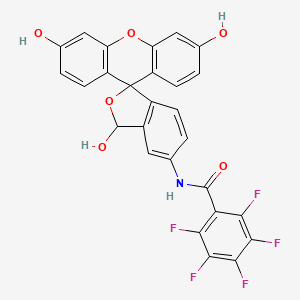

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentafluoro-N-(3,3',6'-trihydroxyspiro[3H-2-benzofuran-1,9'-xanthene]-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14F5NO6/c28-20-19(21(29)23(31)24(32)22(20)30)25(36)33-10-1-4-14-13(7-10)26(37)39-27(14)15-5-2-11(34)8-17(15)38-18-9-12(35)3-6-16(18)27/h1-9,26,34-35,37H,(H,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIMMVOZOJXJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H14F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415521 | |

| Record name | 5-(Pentafluorobenzoylamino)Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209540-56-7 | |

| Record name | 5-(Pentafluorobenzoylamino)Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: PFB-F Dye & PFB-FDGlu Substrate

The following technical guide details the physicochemical properties, solubility profile, and experimental application of PFB-F (5-(Pentafluorobenzoylamino)fluorescein), the fluorescent reporter derived from the lysosomal substrate PFB-FDGlu .

Molecular Characteristics, Solubility Dynamics, and GCase Assay Optimization

Executive Summary

PFB-F (5-(Pentafluorobenzoylamino)fluorescein) is a fluorogenic reporter molecule primarily utilized in the study of Glucocerebrosidase (GCase) activity, a critical lysosomal enzyme implicated in Gaucher’s disease and Parkinson’s disease .[1][2][3]

Unlike standard fluorescein, PFB-F contains a pentafluorobenzoyl moiety.[4][5] This electron-withdrawing group serves two technical functions:

-

Cellular Retention: It increases the lipophilicity of the molecule, promoting retention within the lysosomal membrane and reducing the rapid leakage often seen with standard fluorescein derivatives.

-

Specificity: It forms the core of the PFB-FDGlu substrate, which remains non-fluorescent until specific hydrolysis by GCase.

This guide addresses the physicochemical properties of the dye, its solubility limitations, and the precise protocols required to generate robust data in drug development workflows.

Chemical Profile & Physicochemical Properties[4][6][7][8][9]

Researchers must distinguish between the Substrate (PFB-FDGlu) purchased for assays and the Reporter (PFB-F) generated inside the cell.

Table 1: Comparative Physicochemical Data

| Parameter | PFB-F (Reporter Dye) | PFB-FDGlu (Substrate) |

| Full Chemical Name | 5-(Pentafluorobenzoylamino)fluorescein | 5-(Pentafluorobenzoylamino)fluorescein di-β-D-glucopyranoside |

| CAS Number | 209540-56-7 | 209540-64-7 |

| Molecular Weight | 541.39 g/mol | 865.67 g/mol |

| Molecular Formula | C₂₇H₁₄F₅NO₆ | C₃₉H₃₂F₅NO₁₆ |

| Fluorescence State | Highly Fluorescent (Green) | Non-Fluorescent (Quenched) |

| Excitation / Emission | 492 nm / 516 nm | N/A (Pre-cleavage) |

| Solubility (Organic) | Soluble in DMSO, DMF | Soluble in DMSO (>30 mM) |

| Solubility (Aqueous) | Low (Precipitates/Binds Membranes) | Moderate (Soluble in buffers) |

| Cell Permeability | Moderate (Retained via lipophilicity) | High (Enters via pinocytosis) |

Solubility & Handling Analysis

-

Stock Preparation: The pentafluorobenzoyl group renders both compounds hydrophobic. Dimethyl sulfoxide (DMSO) is the required solvent for stock solutions. Attempting to dissolve PFB-F or PFB-FDGlu directly in aqueous buffers (PBS/Media) at high concentrations (>1 mM) will result in precipitation.

-

Working Solutions:

-

PFB-FDGlu: Can be diluted into cell culture media to 0.5–2 mM without precipitation, provided the final DMSO concentration is kept <1%.

-

PFB-F: As the enzymatic product, it accumulates in the lysosome.[1] Its lower aqueous solubility is a feature, not a bug; it facilitates "cell-association," preventing the signal from immediately washing out of the cell, although leakage occurs over time (t1/2 ≈ 20–40 min).

-

Mechanism of Action: The GCase Pathway

The utility of PFB-F relies on the specific hydrolysis of the glycosidic bonds in PFB-FDGlu by the lysosomal enzyme β-glucocerebrosidase (GCase).[2][3]

Figure 1: PFB-FDGlu Activation Pathway

The following diagram illustrates the cellular uptake, lysosomal targeting, and enzymatic conversion of the substrate.

Figure 1 Caption: PFB-FDGlu enters via pinocytosis; GCase hydrolyzes glucose moieties in the lysosome, releasing fluorescent PFB-F.[1][2][3][6]

Experimental Protocol: GCase Activity Assay

This protocol is optimized for Flow Cytometry or High-Content Imaging in mammalian cells (e.g., PBMCs, fibroblasts, neuronal lines).

Reagents Required[9][11][12]

-

PFB-FDGlu Substrate: (Thermo/Invitrogen Cat# P11947 or similar).

-

GCase Inhibitor (Control): Conduritol B-epoxide (CBE).

-

Assay Buffer: HBSS or Phenol-red free DMEM.

-

Flow Buffer: PBS + 1% BSA + 2 mM EDTA.

Step-by-Step Methodology

Phase 1: Stock Preparation

-

Dissolve Substrate: Reconstitute 5 mg of PFB-FDGlu powder in 154 µL of anhydrous DMSO to create a 37.5 mM stock solution.

-

Note: Store at -20°C, protected from light. Stable for 3 months.

-

-

Dissolve Inhibitor (CBE): Prepare a 10 mM stock in DMSO.

Phase 2: Cell Loading (Pulse)

-

Inhibition Control: Treat one set of cells with 50–100 µM CBE for 1 hour prior to substrate addition. This confirms that the signal is GCase-specific.

-

Substrate Dilution: Dilute the 37.5 mM PFB-FDGlu stock into pre-warmed culture media to a final concentration of 75 µM to 750 µM .

-

Optimization: 750 µM ensures Vmax conditions for low-activity cells (e.g., Gaucher patients), while 75–150 µM is sufficient for wild-type cells.

-

-

Incubation: Add diluted substrate to cells. Incubate at 37°C for 30–60 minutes .

-

Critical Warning: Do not exceed 60 minutes. PFB-F will eventually leak from the lysosome into the cytoplasm (raising pH and artificially increasing fluorescence) or out of the cell entirely.

-

Phase 3: Analysis (Chase & Read)

-

Stop Reaction: Wash cells 2x with Ice-Cold PBS . The cold temperature halts endocytosis and enzymatic turnover.

-

Harvest (Flow Cytometry): Detach cells (trypsin/EDTA), resuspend in ice-cold Flow Buffer. Keep on ice.

-

Detection: Analyze immediately on the FL1 / FITC channel (Ex 488 nm / Em 530/30 nm).

-

Gating: Exclude dead cells using a viability dye (e.g., 7-AAD or DAPI), as dead cells may non-specifically trap the dye.

-

Critical Technical Nuances (Troubleshooting)

A. The pH Dependency Paradox

Fluorescein derivatives generally have a pKa ~6.4, meaning their fluorescence is significantly quenched at lysosomal pH (4.5–5.0).

-

The Issue: You are measuring PFB-F in an acidic environment where it is naturally dimmer.

-

The Resolution: The PFB-F signal is robust enough for relative quantification (WT vs. Mutant) despite quenching.

-

Advanced Control: For absolute quantification, some protocols use a "pH clamp" (Nigericin/Monensin buffer at pH 7.4) after the reaction to equalize pH across all lysosomes, maximizing fluorescence intensity. However, this risks dye leakage and is usually unnecessary for standard screening.

B. Signal Retention vs. Leakage

While the pentafluorobenzoyl group improves retention compared to fluorescein-digalactoside (FDG), PFB-F is not permanently fixed.

-

Observation: If incubation exceeds 90 minutes, the punctate lysosomal staining pattern becomes diffuse (cytosolic).

-

Impact: Cytosolic pH (~7.[7]2) is higher than lysosomal pH, causing a sudden artificial spike in fluorescence intensity that does not reflect enzyme activity.

-

Rule: Strictly standardize incubation times (e.g., exactly 45 mins) for all samples in a cohort.

References

-

Lorincz, M., et al. (1997).[8] "Novel high-sensitivity enzyme-based probes for detection of specific glycosidase activity." Cytometry. [Link]

-

Mazzulli, J. R., et al. (2011). "Gaucher disease glucocerebrosidase and α-synuclein form a bidirectional pathogenic loop in synucleinopathies." Cell. [Link][7][9][10]

-

PubChem. Compound Summary: 5-(Pentafluorobenzoylamino)fluorescein (PFB-F). [Link][4]

-

Protocol Exchange (Nature). Measurement of GCase activity in live cells using PFB-FDGlu. [Link]

Sources

- 1. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]

- 2. Invitrogen™ PFB-FDGlu (5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside), 5mg | LabMart Limited [labmartgh.com]

- 3. Invitrogen™ PFB-FDGlu (5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside) | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. mdpi.com [mdpi.com]

The Emergence of PFB-F: A Deep Dive into its History, Development, and Application as a Fluorescent Probe

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(pentafluorobenzoylamino)fluorescein (PFB-F), a fluorescent probe that has become a valuable tool in cellular biology and drug discovery. We will delve into the historical context of its development, driven by the need for sensitive and specific assays for enzyme activity, particularly in the study of lysosomal storage disorders. The guide will detail the chemical synthesis of PFB-F and its precursors, and provide an in-depth analysis of its photophysical properties, exploring how the unique pentafluorobenzoyl moiety modulates the classic fluorescein core. Furthermore, we will present detailed, field-proven protocols for the application of PFB-F's most common precursor, PFB-FDGlu, in measuring glucocerebrosidase (GCase) activity in live cells using fluorescence microscopy and flow cytometry. This guide is intended to serve as a key resource for researchers utilizing or considering the use of PFB-F in their experimental workflows.

Introduction: The Quest for Specificity in Fluorogenic Enzyme Assays

The study of enzyme kinetics and activity within the complex milieu of a living cell has long presented a formidable challenge. The development of fluorogenic substrates—molecules that are non-fluorescent until acted upon by a specific enzyme—marked a significant leap forward, enabling researchers to visualize and quantify enzymatic processes in real-time.[1][2] Early fluorogenic substrates, while innovative, often suffered from a lack of specificity, being susceptible to cleavage by multiple enzymes, which confounded the interpretation of results.[3][4]

This was particularly problematic in the study of lysosomal storage disorders, such as Gaucher disease, which is characterized by a deficiency in the lysosomal enzyme glucocerebrosidase (GCase).[3][5] The development of therapies for these conditions necessitated robust and specific assays to screen for potential drug candidates that could enhance or restore GCase activity.[6] It was in this context that a new generation of fluorogenic probes, including the precursors to PFB-F, emerged.

The core innovation behind PFB-F lies in its "turn-on" fluorescence mechanism. Its precursors, most notably 5-(pentafluorobenzoylamino)fluorescein di-β-D-glucopyranoside (PFB-FDGlu), are cell-permeable and non-fluorescent.[7][8] Upon entering the cell and localizing to the lysosome, the glucose moieties of PFB-FDGlu are cleaved by active GCase, releasing the highly fluorescent PFB-F molecule.[5][9] This direct link between enzyme activity and fluorescent signal provides a powerful tool for high-throughput screening and detailed cellular imaging.

Chemical Synthesis and Structure

The synthesis of PFB-F is a multi-step process that begins with the synthesis of the fluorescein backbone, followed by the introduction of the key functional groups.

Synthesis of the Precursor: 5-Aminofluorescein

The journey to PFB-F begins with the synthesis of its immediate precursor, 5-aminofluorescein. A common route involves the reaction of 4-nitrophthalic acid with resorcinol to produce a mixture of 5- and 6-nitrofluorescein isomers.[10] These isomers can then be separated, and the nitro group of the 5-isomer is subsequently reduced to an amine, yielding 5-aminofluorescein.[3][11]

Synthesis of 5-(Pentafluorobenzoylamino)fluorescein (PFB-F)

With 5-aminofluorescein in hand, the final step in the synthesis of PFB-F is the acylation of the amino group with pentafluorobenzoyl chloride.[12] This reaction attaches the pentafluorobenzoyl group to the fluorescein core, creating the PFB-F molecule.[13]

Figure 1: General synthetic pathway for PFB-F.

Photophysical Properties of PFB-F

The fluorescence of PFB-F is dictated by its fluorescein core, but significantly modulated by the presence of the pentafluorobenzoyl group.

Excitation and Emission Spectra

PFB-F exhibits excitation and emission maxima characteristic of fluorescein derivatives, with an approximate excitation maximum at 492 nm and an emission maximum at 516 nm.[14][15] This places its fluorescence squarely in the green region of the visible spectrum, making it compatible with standard fluorescence microscopy and flow cytometry filter sets.

The Influence of the Pentafluorobenzoyl Group

The pentafluorobenzoyl moiety is not merely a linker; it plays a crucial role in the photophysical properties and utility of PFB-F. The high electronegativity of the fluorine atoms is thought to contribute to the enhanced photostability of the molecule compared to unsubstituted fluorescein.[13][15] This increased stability is critical for applications involving prolonged exposure to excitation light, such as time-lapse live-cell imaging.

Solvatochromism

Fluorescein and its derivatives are known to exhibit solvatochromism, where the absorption and emission spectra are influenced by the polarity of the solvent.[18][19] This is due to changes in the energy levels of the ground and excited states of the fluorophore in different solvent environments. While a detailed solvatochromic analysis of PFB-F has not been extensively reported, it is reasonable to expect that its fluorescence properties will be similarly influenced by the local microenvironment within the cell.

| Property | Typical Value/Range for Fluorescein Derivatives | PFB-F (Approximate) |

| Excitation Maximum | 490 - 505 nm | ~492 nm[14] |

| Emission Maximum | 515 - 530 nm | ~516 nm[14] |

| Quantum Yield (Φ) | 0.3 - 0.95 | High (exact value not reported) |

| Fluorescence Lifetime (τ) | 3 - 5 ns | Not reported |

| Molar Extinction Coefficient (ε) | 70,000 - 90,000 M⁻¹cm⁻¹ | High (exact value not reported) |

Table 1: Photophysical Properties of PFB-F and Related Fluorescein Derivatives.

Experimental Protocols

The primary application of PFB-F is in the measurement of GCase activity in live cells, facilitated by the use of its precursor, PFB-FDGlu.

Live-Cell Imaging of GCase Activity

This protocol describes a method for visualizing and quantifying GCase activity in adherent cells using fluorescence microscopy.[5]

Materials:

-

PFB-FDGlu stock solution (e.g., 10 mM in DMSO)

-

Live-cell imaging medium

-

Adherent cells cultured on glass-bottom dishes

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Culture cells to the desired confluency on glass-bottom dishes.

-

Prepare a working solution of PFB-FDGlu in live-cell imaging medium at a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the PFB-FDGlu working solution to the cells and incubate at 37°C for 30-60 minutes.

-

Wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Image the cells using a fluorescence microscope. The green fluorescence intensity is proportional to the GCase activity.

Figure 2: Workflow for live-cell imaging of GCase activity.

Flow Cytometry Analysis of GCase Activity

This protocol provides a method for quantifying GCase activity in a population of cells using flow cytometry.[7]

Materials:

-

PFB-FDGlu stock solution (e.g., 10 mM in DMSO)

-

Cell suspension

-

Flow cytometry buffer (e.g., PBS with 2% fetal bovine serum)

-

Flow cytometer with a 488 nm laser and appropriate emission filters

Procedure:

-

Prepare a single-cell suspension of the cells of interest.

-

Resuspend the cells in flow cytometry buffer at a concentration of 1x10⁶ cells/mL.

-

Add PFB-FDGlu to the cell suspension to a final concentration of 1-10 µM.

-

Incubate the cells at 37°C for 30-60 minutes.

-

Wash the cells twice with flow cytometry buffer by centrifugation.

-

Resuspend the cells in fresh flow cytometry buffer.

-

Analyze the cells on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC).

Conclusion and Future Perspectives

PFB-F and its precursors have proven to be invaluable tools for the study of enzyme activity in living cells, particularly for GCase. The clever design of a "turn-on" fluorescent probe has enabled researchers to perform high-throughput screens and detailed imaging studies that were previously not feasible. The enhanced photostability conferred by the pentafluorobenzoyl group further increases its utility in demanding imaging applications.

Future developments in this area may focus on creating PFB-F analogs with different spectral properties, allowing for multiplexed imaging of multiple enzyme activities simultaneously. Additionally, the development of PFB-F-based probes with even greater specificity for other enzymes could broaden the impact of this powerful fluorescent tool in various fields of biological and medical research.

References

- Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (2025).

- Dzamko, N., Hughes, L. P., & Halliday, G. M. (2020). Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes. Bio-protocol, 10(7), e3572.

- Grimm, J. B., et al. (2011). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. Organic Letters, 13(23), 6354-6357.

- Deen, M. C., et al. (2022). A versatile fluorescence-quenched substrate for quantitative measurement of glucocerebrosidase activity within live cells. Proceedings of the National Academy of Sciences, 119(29), e2202123119.

- Morosanu, A. C., et al. (2024). On the Solvatochromism of Fluorescein Sodium. Molecules, 29(11), 2568.

- Gonzalez-Vera, J. A., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Chemosensors, 6(3), 32.

- Berezin, A. S., et al. (2019). Aminofluoresceins Versus Fluorescein: Peculiarity of Fluorescence. The Journal of Physical Chemistry A, 123(40), 8591-8601.

- Jones-Tabah, J., et al. (2024). Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe. protocols.io.

- PFB-FDGlu | GCase Substr

- Sjöback, R., Nygren, J., & Kubista, M. (2001). Fluorescein Excited-State Proton Exchange Reactions: Nanosecond Emission Kinetics and Correlation with Steady-State Fluorescence Intensity. The Journal of Physical Chemistry A, 105(32), 7609-7615.

- Potentiation of PFB‐FDGlu hydrolysis in human cells. A. Right panel.

- Kronman, M. J., & Holmes, L. G. (1993). U.S. Patent No. 5,245,551. Washington, DC: U.S.

- Marker, G. T., et al. (2016). Fluorogenic Substrates for Visualizing Acidic Organelle Enzyme Activities. PLOS ONE, 11(5), e0156312.

- An, H., & Cook, P. D. (2008). Recent Progress on Synthesis of Fluorescein Probes. Current Organic Synthesis, 5(2), 146-157.

- Milnerwood, A., et al. (2023). Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations. Frontiers in Neuroscience, 17, 1262945.

- Zhu, Y., et al. (2020). Selective Fluorogenic β-Glucocerebrosidase Substrates for Convenient Analysis of Enzyme Activity in Cell and Tissue Homogenates. ACS Chemical Biology, 15(4), 1024-1030.

- Wang, Y., et al. (2022). Investigation on fluorescein derivatives with thermally activated delayed fluorescence and their applications in imaging. RSC Advances, 12(18), 11155-11161.

- Selective Fluorogenic β-Glucocerebrosidase Substrates for Convenient Analysis of Enzyme Activity in Cell and Tissue Homogenates.

- Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (2025). PMC.

- Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.

- Zhu, Y., et al. (2020).

- What is the molar extinction coefficient of fluorescein?.

- Fluorescein. Oregon Medical Laser Center.

- Anwar, F., et al. (2018). A review of synthesis of fluorescein based advanced materials.

- de Oliveira, K. T., et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. Molecules, 28(3), 1369.

- Klymchenko, A. S. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Accounts of Chemical Research, 50(4), 897-905.

- 3-Perfluoroalkylated fluorescent coumarin dyes: rational molecular design and photophysical properties. RSC Publishing.

- Absorption (a) and fluorescence (b) spectra of the 5′-aminofluorescein...

- FACS analysis of CMFDGlu-loaded Gaucher fibroblasts or PFBFDGlu-loaded...

- Design, synthesis and properties investigation of Nα-acylation lysine based deriv

- Zhang, J., et al. (2021). Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. Accounts of Chemical Research, 54(17), 3349-3362.

- Karpenko, I. A., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1251.

- Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. PubMed.

- Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near‐Infrared Fluorescent P‐Rhodamines.

- Sun, Y. (2021). Breaking Down the Build-Up: Enhancing Brain GCase in Gaucher Disease.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. pnas.org [pnas.org]

- 4. Selective Fluorogenic β-Glucocerebrosidase Substrates for Convenient Analysis of Enzyme Activity in Cell and Tissue Homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescein [omlc.org]

- 10. iscientific.org [iscientific.org]

- 11. summit.sfu.ca [summit.sfu.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Measuring Lysosomal Glucocerebrosidase (GCase) Activity in Live Cells Using PFB-FDGlu: An Application Note and Detailed Protocol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the fluorescent substrate 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) to measure the activity of lysosomal glucocerebrosidase (GCase). This application note delves into the scientific principles of the assay, offers a detailed, step-by-step protocol for its implementation in live cells, and provides insights into data analysis and interpretation.

Introduction: The Critical Role of GCase and the Utility of PFB-FDGlu

Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal hydrolase essential for the breakdown of the glycolipid glucosylceramide into glucose and ceramide.[1] Deficient GCase activity leads to the accumulation of glucosylceramide within lysosomes, a hallmark of Gaucher disease, the most common lysosomal storage disorder.[1] Furthermore, mutations in the GBA1 gene are a significant genetic risk factor for Parkinson's disease, highlighting the broader neurological importance of GCase function.[2][3]

Accurate measurement of GCase activity is therefore crucial for basic research into these diseases, as well as for the development and screening of therapeutic agents aimed at restoring or enhancing enzyme function. Traditional assays often rely on cell lysates, which disrupt the native lysosomal environment and may not reflect the true in-situ activity of the enzyme.[2]

The PFB-FDGlu substrate offers a powerful solution for measuring GCase activity directly within live, intact cells.[1] This cell-permeable molecule is selectively taken up by cells and localizes to lysosomes.[4][5] Inside the lysosome, active GCase cleaves the two glucopyranoside moieties from PFB-FDGlu, releasing the highly fluorescent molecule 5-(pentafluorobenzoylamino) fluorescein (PFB-F). The resulting increase in fluorescence provides a direct and quantitative measure of lysosomal GCase activity.[1]

The PFB-FDGlu Assay: Mechanism and Advantages

The PFB-FDGlu assay is based on a straightforward enzymatic reaction that results in a readily detectable fluorescent signal.

Mechanism of Action

The non-fluorescent PFB-FDGlu substrate enters the cell and accumulates in lysosomes. There, the acidic environment and the presence of cofactors like saposin C facilitate the catalytic activity of GCase. The enzyme hydrolyzes the two glucose molecules, liberating the PFB-F fluorophore, which emits a bright green fluorescence upon excitation.[1][4]

Key Advantages of the PFB-FDGlu Assay:

-

Live-Cell Analysis: Allows for the measurement of GCase activity in the native cellular environment, preserving the integrity of the lysosome and its associated proteins.[1]

-

High Sensitivity and Specificity: The enzymatic amplification of the signal provides high sensitivity, and the use of a specific GCase inhibitor, conduritol B-epoxide (CBE), allows for the determination of GCase-specific activity.[1][5]

-

Versatility: The assay can be adapted for various platforms, including fluorescence microscopy, high-content imaging systems, and flow cytometry, enabling single-cell analysis.[1][4]

-

Drug Screening Amenable: The straightforward workflow and quantifiable output make it suitable for high-throughput screening of compounds that modulate GCase activity.

Detailed Protocol for Measuring GCase Activity in Live Cells

This protocol provides a general framework for using PFB-FDGlu to measure GCase activity in cultured mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Materials and Reagents

-

Cells of interest: Cultured in appropriate medium and seeded in a suitable format (e.g., 96-well black, clear-bottom plates for imaging or tubes for flow cytometry).

-

PFB-FDGlu (5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside): (e.g., from MedChemExpress, HY-139452).

-

Dimethyl sulfoxide (DMSO): Anhydrous, for reconstituting PFB-FDGlu.

-

Conduritol B-epoxide (CBE): An irreversible GCase inhibitor, for determining background fluorescence.

-

Culture medium: Appropriate for the cells being used. For fluorescence measurements, phenol red-free medium is recommended to reduce background.

-

Phosphate-buffered saline (PBS): pH 7.4.

-

Optional: LysoTracker™ Deep Red for lysosomal co-localization.[6]

-

Instrumentation: Fluorescence plate reader, high-content imaging system, or flow cytometer.

Reagent Preparation

-

PFB-FDGlu Stock Solution (37.5 mM): Reconstitute a 5 mg vial of PFB-FDGlu in 154 µL of DMSO.[6] Mix well by vortexing. Aliquot into single-use vials and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6][7]

-

CBE Stock Solution (e.g., 50 mM): Prepare a stock solution of CBE in DMSO or water, depending on the supplier's instructions. Store at -20°C.

Experimental Workflow

Step 1: Cell Seeding

-

Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.

Step 2: Pre-treatment with GCase Inhibitor (Control Wells)

-

For each experimental condition, prepare a set of control wells that will be treated with the GCase inhibitor, CBE. This will allow for the subtraction of background fluorescence not attributable to GCase activity.

-

Prepare a working solution of CBE in culture medium at the desired final concentration (e.g., 1 mM).[1]

-

Aspirate the culture medium from the control wells and add the CBE-containing medium.

-

Incubate the plate at 37°C for 1 hour.[1]

-

For the experimental wells (no inhibitor), replace the medium with fresh culture medium.

Step 3: PFB-FDGlu Substrate Addition and Incubation

-

Prepare the PFB-FDGlu working solution by diluting the 37.5 mM stock solution in pre-warmed, phenol red-free culture medium to the desired final concentration (e.g., 0.75 mM).[1]

-

Gently aspirate the medium from all wells (both experimental and CBE-treated).

-

Add the PFB-FDGlu working solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.[1] The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

Step 4: Fluorescence Measurement

-

Following incubation, the fluorescence can be read directly on a fluorescence plate reader.

-

Set the excitation wavelength to ~490 nm and the emission wavelength to ~514 nm.[8]

-

For kinetic assays, fluorescence can be measured at multiple time points.

-

For high-content imaging or flow cytometry, proceed with the specific instrument's protocol for live-cell imaging.

Data Analysis and Interpretation

4.1. Calculation of Specific GCase Activity

The specific GCase activity is determined by subtracting the fluorescence signal from the CBE-treated wells (background) from the signal in the untreated wells.

-

GCase Activity (Relative Fluorescence Units, RFU) = RFU (untreated) - RFU (CBE-treated)

4.2. Data Normalization

To account for variations in cell number between wells, it is recommended to normalize the GCase activity to the total protein content in each well.

-

After the final fluorescence reading, lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer).

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Normalize the GCase activity by dividing the RFU by the protein concentration (e.g., RFU/µg protein).

4.3. Sample Data Presentation

| Condition | Mean RFU (untreated) | Mean RFU (CBE-treated) | Specific GCase Activity (RFU) | Protein (µg) | Normalized GCase Activity (RFU/µg) |

| Control Cells | 8500 | 500 | 8000 | 20 | 400 |

| Treated Cells | 12500 | 550 | 11950 | 22 | 543 |

Expertise & Experience: Causality Behind Experimental Choices

As a Senior Application Scientist, it is crucial to understand not just the "how" but also the "why" behind each step of the protocol.

-

Choice of Phenol Red-Free Medium: Phenol red is a pH indicator that exhibits its own fluorescence, which can interfere with the measurement of the PFB-F signal. Using phenol red-free medium minimizes this background noise, thereby increasing the signal-to-noise ratio and the accuracy of the assay.

-

Inclusion of a CBE Control: CBE is an irreversible inhibitor of GCase. By treating a set of cells with CBE, we can effectively block all GCase activity. The fluorescence measured in these wells represents non-specific signal, including substrate auto-fluorescence and potential off-target cleavage. Subtracting this value from the total fluorescence provides a more accurate measure of GCase-specific activity.[1][5]

-

Importance of a Time-Course Experiment: The rate of PFB-FDGlu cleavage by GCase is linear for a certain period. Performing a time-course experiment during assay optimization is essential to identify the time point at which the reaction is still in the linear phase. This ensures that the measured fluorescence is directly proportional to the enzyme activity and has not reached a plateau due to substrate depletion or product inhibition.

-

Normalization to Protein Content: Cell proliferation and viability can vary between wells, especially when testing the effects of compounds. Normalizing the fluorescence signal to the total protein content in each well corrects for these differences in cell number, ensuring that the observed changes in GCase activity are not simply due to variations in cell density.[9]

Trustworthiness: A Self-Validating System

The PFB-FDGlu assay, when performed correctly, incorporates several self-validating elements that ensure the trustworthiness of the data.

-

The CBE control serves as an internal validation of the assay's specificity for GCase. A significant reduction in fluorescence in the presence of CBE confirms that the majority of the signal is indeed from GCase activity.[5]

-

Linearity of the signal over time during a kinetic measurement provides confidence that the assay is performing within its dynamic range and that the results are a true reflection of enzymatic rate.

-

Co-localization with lysosomal markers , such as LysoTracker, can be used in imaging-based assays to visually confirm that the PFB-F signal is originating from the lysosomes, further validating the assay's ability to measure lysosomal GCase activity specifically.[6]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| High background fluorescence | - Autofluorescence of cells or medium- Insufficient washing- PFB-FDGlu degradation | - Use phenol red-free medium- Ensure thorough washing after incubation- Protect PFB-FDGlu from light and store properly |

| Low signal | - Low GCase activity in cells- Insufficient incubation time- Incorrect filter settings | - Increase cell number or incubation time- Optimize incubation time- Verify excitation/emission wavelengths |

| High well-to-well variability | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure uniform cell seeding- Use calibrated pipettes and careful technique- Avoid using the outer wells of the plate |

References

-

Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe. (2025). protocols.io. [Link]

-

Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe v1. (2026). ResearchGate. [Link]

-

Hughes, L. P., et al. (2020). Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes. Bio-protocol, 10(7), e3572. [Link]

-

Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe. (n.d.). protocols.io. [Link]

-

In Vivo GCase Activity Assay. (2022). protocols.io. [Link]

-

Deen, M., et al. (2022). A versatile fluorescence-quenched substrate for quantitative measurement of glucocerebrosidase activity within live cells. Proceedings of the National Academy of Sciences, 119(29), e2203050119. [Link]

-

Ysselstein, D., et al. (2019). Glucocerebrosidase dysfunction in neurodegenerative disease. Frontiers in Molecular Neuroscience, 12, 305. [Link]

-

Labrador-Garrido, A., et al. (2023). Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations. Frontiers in Cellular Neuroscience, 17, 1256384. [Link]

-

Ysselstein, D., et al. (2021). Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity. Movement Disorders, 36(11), 2533-2542. [Link]

-

Potentiation of PFB-FDGlu hydrolysis in human cells. (n.d.). ResearchGate. [Link]

-

Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes. (2020). Bio-protocol. [Link]

-

Measuring GCase activity by flow cytometry. (n.d.). ResearchGate. [Link]

-

Di Maio, R., et al. (2021). The activities of LRRK2 and GCase are positively correlated in clinical biospecimens and experimental models of Parkinson's disease. bioRxiv. [Link]

-

Labrador-Garrido, A., et al. (2023). Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations. Frontiers in Cellular Neuroscience, 17. [Link]

-

Lysosomal GCase (glucocerebrosidase) activity assay. (n.d.). protocols.io. [Link]

-

Labrador-Garrido, A., et al. (2023). Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations. Frontiers in Cellular Neuroscience, 17. [Link]

-

Glucocerebrosidase Deficiency Dysregulates Human Astrocyte Lipid Metabolism. (2025). bioRxiv. [Link]

Sources

- 1. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Glucocerebrosidase dysfunction in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo GCase Activity Assay [protocols.io]

Live-Cell Imaging of Lysosomes with 5-(Pentafluorobenzoylamino)Fluorescein: An Application and Protocol Guide

Introduction: A Tale of Two Molecules - From Substrate to Signal

In the dynamic landscape of live-cell imaging, the pursuit of probes that are not only bright and photostable but also report on specific biological functions is paramount. This guide delves into the application of 5-(Pentafluorobenzoylamino)Fluorescein (PFBF) for visualizing lysosomes. It is crucial to understand from the outset that PFBF is not typically employed as a direct, standalone lysosomotropic dye. Instead, its utility in lysosomal imaging is ingeniously realized through its precursor, 5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) .

This parent molecule, PFB-FDGlu, is a cell-permeable, non-fluorescent substrate for the lysosomal enzyme β-glucocerebrosidase (GCase).[1][2][3][4] Upon uptake by cells, PFB-FDGlu is trafficked to the lysosomes where active GCase enzymes cleave the two β-D-glucopyranoside groups, liberating the highly fluorescent PFBF.[1][3] This enzymatic activation provides a powerful tool to not only visualize lysosomes but also to quantitatively assess GCase activity in real-time within living cells.[2][3] This is of particular significance in the study of lysosomal storage disorders such as Gaucher disease and neurodegenerative conditions like Parkinson's disease, where GCase dysfunction is a key pathological feature.[3][5][6]

The pentafluorobenzoyl moiety of PFBF is believed to enhance cellular retention of the fluorophore, contributing to a stable and prolonged signal within the lysosomes.[7] This guide will provide a comprehensive overview of the underlying principles, detailed protocols for live-cell imaging, and expert insights into the application of the PFB-FDGlu/PFBF system for studying lysosomal function.

Scientific Principles and Mechanistic Insights

The application of PFB-FDGlu for lysosomal imaging is a sophisticated example of an activity-based sensing mechanism. The process can be dissected into several key stages, each with its own set of underlying scientific principles.

Cellular Uptake and Lysosomal Trafficking

PFB-FDGlu is a cell-permeable molecule that is believed to enter cells via pinocytosis.[3][4] Following internalization, it is trafficked through the endo-lysosomal pathway, ultimately accumulating in the lysosomes. This targeted delivery is essential for the specificity of the assay.

Enzymatic Activation by Glucocerebrosidase (GCase)

The core of this imaging technique lies in the enzymatic reaction within the lysosome. GCase, a resident lysosomal hydrolase, recognizes and cleaves the glycosidic bonds of PFB-FDGlu. This releases the fluorophore, 5-(Pentafluorobenzoylamino)Fluorescein (PFBF), which is then retained within the lysosome. The intensity of the resulting fluorescence is directly proportional to the rate of GCase activity.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow of PFB-FDGlu processing for lysosomal imaging."

Fluorescence in an Acidic Environment: The Role of Fluorination

A key consideration for any lysosomal probe is its ability to fluoresce in an acidic environment (pH 4.5-5.0). Standard fluorescein exhibits significant fluorescence quenching at acidic pH.[8][9][10] However, the fluorination of the xanthene ring in fluorescein derivatives is known to lower the pKa of the fluorophore.[10][11] This chemical modification shifts the pH at which the molecule is in its highly fluorescent dianionic state. It is hypothesized that the pentafluorobenzoyl group of PFBF sufficiently lowers its pKa, allowing it to remain brightly fluorescent within the acidic lumen of the lysosome.

Comparative Analysis with Other Lysosomal Probes

The choice of a lysosomal probe depends on the specific biological question being addressed. The PFB-FDGlu/PFBF system offers a unique advantage over probes that simply accumulate in acidic organelles.

| Feature | PFB-FDGlu/PFBF | LysoTracker Probes |

| Mechanism | Enzymatic activation by GCase | Accumulation in acidic organelles (acidotropic)[12] |

| Readout | GCase activity and lysosome localization | Lysosome localization and morphology[12] |

| Specificity | Specific to lysosomes containing active GCase | Accumulates in all acidic compartments |

| Application | Quantifying GCase activity, studying lysosomal function in disease models (e.g., Gaucher, Parkinson's) | General lysosome staining, tracking lysosomal movement and morphology |

| Signal Dependence | Dependent on enzyme kinetics | Dependent on pH gradient |

Experimental Protocols

The following protocols provide a detailed guide for using PFB-FDGlu for live-cell imaging of lysosomal GCase activity. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

Materials and Reagents

-

5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

LysoTracker™ Deep Red (for co-localization)

-

Conduritol B epoxide (CBE) (GCase inhibitor for negative control)

-

Black, clear-bottom 96-well imaging plates

-

High-content imaging system or confocal microscope with environmental control (37°C, 5% CO₂)

Protocol 1: Live-Cell Imaging of GCase Activity in Adherent Cells

This protocol is adapted from established methods for high-content imaging.[3][13]

1. Cell Seeding:

-

Seed cells in a black, clear-bottom 96-well plate at a density that will result in 50-70% confluency on the day of the experiment.

-

Culture cells under standard conditions (37°C, 5% CO₂) until they are ready for imaging.

2. Preparation of Reagents:

-

PFB-FDGlu Stock Solution (37.5 mM): Reconstitute 5 mg of PFB-FDGlu in 154 µL of anhydrous DMSO.[13] Aliquot into single-use vials and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

PFB-FDGlu Working Solution: Immediately before use, dilute the 37.5 mM stock solution 1:200 in pre-warmed live-cell imaging medium.[13]

-

LysoTracker™ Deep Red Working Solution (50 nM): Prepare a working solution in pre-warmed live-cell imaging medium.[13]

-

CBE Negative Control: For negative control wells, pre-incubate cells with 25 µM CBE overnight at 37°C.[13]

3. Staining Procedure:

-

Optional Co-staining with LysoTracker™:

- Remove the culture medium from the wells.

- Add 60 µL of the 50 nM LysoTracker™ Deep Red working solution to each well.

- Incubate for 30 minutes at 37°C.[13]

-

Addition of PFB-FDGlu:

- Carefully remove the LysoTracker™ solution (or culture medium if not co-staining).

- Gently add 50 µL of the PFB-FDGlu working solution to each well.[13]

4. Live-Cell Imaging:

-

Immediately transfer the plate to a high-content imaging system or confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

-

Use a 40x water immersion objective for optimal resolution.[13]

-

Acquire images in the appropriate channels:

- PFBF (Green): Excitation ~488 nm, Emission ~520 nm.

- LysoTracker™ Deep Red (Far-Red): Excitation ~647 nm.

-

For kinetic analysis of GCase activity, acquire images at regular intervals (e.g., every 10-15 minutes) for 1-2 hours.[3][14]

5. Data Analysis:

-

Use image analysis software to identify and segment cells.

-

Quantify the mean fluorescence intensity of the PFBF signal per cell or per lysosome (if co-staining allows for lysosomal segmentation).

-

For kinetic studies, plot the increase in fluorescence intensity over time. The slope of the linear portion of the curve represents the rate of GCase activity.

-

Normalize the PFBF signal to the LysoTracker™ signal if co-staining is performed to account for variations in lysosomal content.[13]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption: "Experimental workflow for live-cell imaging of GCase activity."

Protocol 2: Flow Cytometry Analysis of GCase Activity

This protocol is suitable for analyzing GCase activity in suspension cells or for high-throughput screening.[2]

1. Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1-2 x 10⁶ cells/mL in culture medium.

2. Negative Control Preparation:

-

For the negative control sample, add CBE to a final concentration of 1 mM and incubate for 60 minutes at 37°C.[2] For the experimental sample, add an equivalent volume of DMSO.

3. Staining:

-

Add PFB-FDGlu stock solution to the cell suspension to a final concentration of 0.75 mM.[2]

-

Incubate for 30 minutes at 37°C with 5% CO₂.

4. Staining Termination and Antibody Labeling (Optional):

-

Stop the reaction by adding 2 mL of ice-cold FACS buffer (e.g., PBS with 2% FBS) and centrifuge at 300 x g for 5 minutes.

-

If desired, perform surface marker staining by resuspending the cell pellet in FACS buffer containing fluorescently conjugated antibodies and incubate for 20 minutes at 4°C.

-

Wash the cells once with FACS buffer.

5. Flow Cytometry Analysis:

-

Resuspend the cells in 350 µL of FACS buffer.

-

Analyze the cells on a flow cytometer, detecting the PFBF signal in the green fluorescence channel (e.g., FITC channel).

Trustworthiness and Self-Validation

To ensure the reliability and specificity of the results obtained using the PFB-FDGlu/PFBF system, it is imperative to incorporate the following controls and validation steps into your experimental design:

-

Negative Control: The use of a specific GCase inhibitor, such as Conduritol B epoxide (CBE), is essential to confirm that the observed fluorescence is indeed a result of GCase activity.[3][13] A significant reduction in the PFBF signal in the presence of CBE validates the specificity of the assay.

-

Co-localization: Co-staining with a well-established lysosomal marker, such as LysoTracker™ Deep Red, provides visual confirmation that the PFBF signal is localized within the lysosomes.[3][13]

-

Time-Course Analysis: Measuring the fluorescence intensity over time allows for the determination of the linear range of the enzymatic reaction.[2][3] This is crucial for quantitative comparisons of GCase activity between different experimental conditions.

-

Cell Viability Assessment: It is important to confirm that the staining procedure and imaging conditions do not adversely affect cell health.[3] This can be assessed using a viability dye or by monitoring cell morphology.

Expert Insights and Troubleshooting

-

Phototoxicity and Photobleaching: While the pentafluorobenzoyl group is thought to enhance photostability, it is still advisable to minimize light exposure to reduce phototoxicity and photobleaching. Use the lowest possible laser power and exposure times that provide a good signal-to-noise ratio.

-

Background Fluorescence: In some cases, diffuse cytoplasmic fluorescence of PFBF may be observed.[3] This could be due to the leakage of the probe from the lysosomes or off-target hydrolysis. Ensure that the GCase inhibitor control is included to account for any non-lysosomal signal.

-

Cell Type Variability: The optimal concentration of PFB-FDGlu and incubation time may vary between different cell types. It is recommended to perform a titration and time-course experiment to determine the optimal conditions for your specific cell line.

-

Lot-to-Lot Variability of PFB-FDGlu: It has been reported that there can be significant variability between different lots of PFB-FDGlu.[2] For longitudinal studies, it is advisable to use a single lot of the reagent.

Conclusion

The use of 5-(Pentafluorobenzoylamino)Fluorescein, generated from its precursor PFB-FDGlu, represents a sophisticated and powerful method for the live-cell imaging of lysosomes. By reporting on the enzymatic activity of GCase, this technique provides functional insights that are not attainable with simple acidotropic dyes. With careful experimental design, including the use of appropriate controls, the PFB-FDGlu/PFBF system is an invaluable tool for researchers in cell biology, neuroscience, and drug development who are interested in elucidating the intricate roles of lysosomes in health and disease.

References

-

Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe. (2025). Protocols.io. [Link]

-

Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe v1. (2026). ResearchGate. [Link]

-

Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe. Protocols.io. [Link]

-

Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes. PMC. [Link]

-

Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations. (2023). PMC. [Link]

-

Glucocerebrosidase Deficiency Dysregulates Human Astrocyte Lipid Metabolism. (2025). bioRxiv. [Link]

-

Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity. (2021). PMC. [Link]

-

In Vivo GCase Activity Assay. (2022). Protocols.io. [Link]

-

Application Note - Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell. Sarspec. [Link]

-

pH-Dependence of the Absorption and Fluorescent Properties of Fluorone Dyes in Aqueous Solutions. (2015). ResearchGate. [Link]

-

Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. (2020). PMC. [Link]

-

Autophagic lysosome reformation dysfunction in glucocerebrosidase deficient cells: relevance to Parkinson disease. PMC. [Link]

-

Fluorescein Derivatives. (2020). Encyclopedia MDPI. [Link]

-

Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes. (2023). MDPI. [Link]

-

Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination. (2020). MDPI. [Link]

-

Lysosome-Targeted Bioprobes for Sequential Cell Tracking from Macroscopic to Microscopic Scales. PMC. [Link]

-

Fluorescein. OMLC. [Link]

-

Photophysical properties including fluorescence quantum yields (φ F ),... ResearchGate. [Link]

-

Relative Quantum Yield. (2023). Edinburgh Instruments. [Link]

-

I. Fluorescence Yield and Radiative Rate Coefficient of 9,10-Bis(phenyl- ethynyl)anthracene in Paraffins. ResearchGate. [Link]

-

LRRK2 kinase activity regulates lysosomal glucocerebrosidase in neurons derived from Parkinson's disease patients. (2019). PMC. [Link]

-

Fluorescence Spectroscopy-Quantum yield. University of North Texas. [Link]

-

Deficiency of Glucocerebrosidase Activity beyond Gaucher Disease: PSAP and LIMP-2 Dysfunctions. (2024). MDPI. [Link]

-

Loss of β-Glucocerebrosidase Activity Does Not Affect Alpha-Synuclein Levels or Lysosomal Function in Neuronal Cells. PMC. [Link]

-

live cell imaging, photobleaching and phototoxicity. (2020). YouTube. [Link]

-

Fluorogenic probes for live-cell imaging of the cytoskeleton. (2014). PubMed. [Link]

-

Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. (2025). PMC. [Link]

-

Assessment of the cytotoxicity and hemolysis of PFPA‐PSB. a) Assessing... ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Autophagic lysosome reformation dysfunction in glucocerebrosidase deficient cells: relevance to Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. リソソームマーカー | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. protocols.io [protocols.io]

- 14. In Vivo GCase Activity Assay [protocols.io]

Application Note: Optimizing PFB-FDGlu Concentration for Live-Cell Glucocerebrosidase (GCase) Assays

Executive Summary

Quantifying lysosomal glucocerebrosidase (GCase/GBA1) activity in live cells is critical for drug discovery in Gaucher and Parkinson’s disease.[1] Unlike the lysate-based 4-MUG assay, PFB-FDGlu is a cell-permeable, fluorogenic substrate that enables the assessment of GCase activity within the acidic lysosomal compartment of intact cells.

However, PFB-FDGlu assays are prone to artifacts arising from substrate diffusion, non-specific hydrolysis (by GBA2/GBA3), and product leakage.[1] This guide details a rigorous methodology to optimize PFB-FDGlu concentration, ensuring kinetic validity (pseudo-zero-order kinetics) while maximizing the signal-to-background window.[1]

Assay Principle & Mechanism

PFB-FDGlu is a bis-substituted fluorescein derivative.[1] It enters the cell via passive diffusion and endocytosis, trafficking to the lysosome. There, acidic GCase hydrolyzes the

Key Mechanistic Constraints:

-

pH Dependency: PFB-F fluorescence is pH sensitive; however, the pentafluorobenzoyl group lowers the pKa compared to fluorescein, improving signal stability in acidic lysosomes.

-

Specificity: While PFB-FDGlu is targeted to lysosomes, cytosolic

-glucosidases (GBA2) can also hydrolyze it if the substrate leaks into the cytosol.[1] Conduritol B Epoxide (CBE) , a specific covalent inhibitor of GBA1, is required to define the "specific signal."[1]

Figure 1: Assay Mechanism & Signaling Pathway[1][4]

Caption: Mechanism of PFB-FDGlu uptake and hydrolysis. CBE inhibits GCase to define specific activity.

Optimization Logic: Determining and Working Concentration

To measure enzymatic activity accurately, the substrate concentration

The "Specific Activity" Equation

Total fluorescence (

Optimization Workflow

Do not use a fixed concentration from literature blindly. Cell permeability varies by cell line (e.g., iPSC neurons vs. PBMCs).[1]

Experiment: Substrate Titration Curve

-

Concentration Range: 0, 50, 150, 300, 750, 1500

.[1] -

Time Points: 0, 30, 60, 90 minutes.

-

Conditions:

CBE (500

Detailed Protocol: PFB-FDGlu Optimization[1]

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Substrate: PFB-FDGlu (e.g., Thermo Fisher, marker gene).[1][4] Dissolve 5 mg in DMSO to make a 37.5 mM stock . Store at -20°C, protected from light.

-

Inhibitor: Conduritol B Epoxide (CBE).[1][4][5] Prepare 50 mM stock in water.

-

Buffer: HBSS (with Ca/Mg) or Phenol-red free medium (e.g., FluoroBrite DMEM).[1]

-

Cells: Adherent (e.g., SH-SY5Y, fibroblasts) or Suspension (e.g., Monocytes).[1]

Step-by-Step Methodology

Phase 1: Preparation & Loading[1]

-

Seed Cells:

-

Plate Reader/Imaging: 10,000–20,000 cells/well in 96-well black/clear-bottom plates.[1] Allow adherence overnight.

-

Flow Cytometry: 1

10^6 cells/mL in tubes.

-

-

CBE Pre-treatment (Specificity Control):

-

Prepare two sets of wells/tubes: Test and Control .

-

Add CBE to Control wells (Final Conc: 500

).[1] -

Add Vehicle (Water/Media) to Test wells.

-

Incubate: 1 hour at 37°C, 5% CO

. Critical: CBE requires time to covalently bind the active site.

-

Phase 2: Substrate Addition (Titration)[1]

-

Prepare Working Solutions:

-

Dilute the 37.5 mM PFB-FDGlu stock into pre-warmed loading medium to generate 2X working solutions (e.g., 100, 300, 600, 1500

). -

Note: Keep DMSO content < 2% final to avoid toxicity.

-

-

Initiate Reaction:

Phase 3: Incubation & Detection[1]

-

Incubation:

-

Incubate at 37°C for 30–60 minutes .

-

Warning: PFB-F leaks out of cells over time. Extended incubations (>2 hours) often result in loss of signal linearity and increased background.[1]

-

-

Stop/Wash (Method Dependent):

-

Measurement:

-

Ex/Em: 492 nm / 516 nm (FITC channel).[1]

-

Figure 2: Experimental Workflow Diagram

Caption: Step-by-step workflow for validating GCase activity with CBE controls.

Data Analysis & Interpretation

Calculating Specific Activity

Do not rely on raw Mean Fluorescence Intensity (MFI).[1] You must subtract the non-specific background.

| Sample Condition | Raw MFI | Calculation | Interpretation |

| Test (No CBE) | 5,000 | - | Total hydrolysis (GBA1 + GBA2 + Background) |

| Control (+ CBE) | 500 | - | Non-specific hydrolysis + Autofluorescence |

| Specific Activity | - | True GBA1 Activity |

Determining Optimal Concentration

Plot Specific MFI (Y-axis) vs. [PFB-FDGlu] (X-axis).

-

Ideal Result: A hyperbolic curve (Michaelis-Menten).[1]

-

Selection: Choose the concentration where the curve begins to plateau (typically 300–750

).[1] -

Note: If the curve is linear and never saturates, your uptake is rate-limiting. In this case, use the highest soluble concentration that does not cause toxicity (usually 750

).[1]

Troubleshooting & Critical Factors

Signal Leakage

-

Observation: Fluorescence decreases after 60 mins or spreads to the cytoplasm.

-

Cause: The product PFB-F is not perfectly retained in lysosomes.[4][6]

-

Solution: Keep assay times short (<60 min). Use Flow Cytometry to gate on live cells and exclude debris.

Low Signal-to-Noise Ratio (Z' Factor < 0.5)[1]

-

Cause: High background or low GCase expression.

-

Solution:

-

Increase cell density.

-

Titrate CBE to ensure 100% inhibition of GBA1 (verify with a known positive control).[1]

-

Wash cells before adding substrate to remove secreted enzymes.

-

Toxicity

-

Cause: High DMSO concentration from the stock.

-

Solution: Ensure final DMSO is < 1-2%. If using 750

substrate, ensure your stock is high concentration (e.g., 37.5 mM or 50 mM) to minimize the volume added.[1]

References

-

Protocol for Flow Cytometry Measurement of GCase: Hughes, L. P., et al. (2020).[1][7][8] Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes. Bio-protocol. Link[1]

-

Substrate Characterization: Mazzulli, J. R., et al. (2016).[1][9] Gaucher Disease Glucocerebrosidase and

-Synuclein Accumulation in Parkinson's Disease. Journal of Neuroscience. Link[1][9] -

Comparison of Substrates (FDGlu vs PFB-FDGlu): Deen, M. C., et al. (2022).[1][6] A versatile fluorescence-quenched substrate for quantitative measurement of glucocerebrosidase activity within live cells.[2] PNAS.[1] Link[1]

-

Assay Validation: Ysselstein, D., et al. (2019).[1] Lrrk2 kinase activity regulates lysosomal glucocerebrosidase via Rab10. Nature Communications.[1] Link

-

Product Data Sheet: Thermo Fisher Scientific. PFB-FDGlu (5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside). Link

Sources

- 1. PFB-FDGlu | Benchchem [benchchem.com]

- 2. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes [agris.fao.org]

- 4. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In Vivo GCase Activity Assay [protocols.io]

Introduction: The Molecular Probe for Gaucher & Parkinson’s Research

[1]

PFB-FDGlu (5-(Pentafluorobenzoylamino)fluorescein di-beta-D-glucopyranoside) is the gold-standard fluorogenic substrate for assessing Glucocerebrosidase (GCase) activity in live cells.[1] Unlike older 4-MU substrates which require cell lysis and acidic buffers, PFB-FDGlu is cell-permeable and targeted to the lysosome.[1]

This probe is critical in drug discovery for Gaucher disease (GCase deficiency) and Parkinson’s disease (GBA1 mutations).[1] Upon entering the lysosome, the acidic environment and active GCase enzymes hydrolyze the glucose moieties, releasing the fluorescent PFB-Fluorescein (PFB-F).[1]

Why This Protocol Matters: PFB-FDGlu is hydrophobic, hydrolytically unstable in water, and light-sensitive.[1] Improper stock preparation leads to high background noise (non-enzymatic hydrolysis) or precipitation, rendering expensive high-content screening (HCS) or flow cytometry data invalid.[1]

Physicochemical Profile & Safety

Before handling, verify the specific batch properties.[1] The values below represent the industry standard.

| Property | Specification | Notes |

| Full Name | 5-(Pentafluorobenzoylamino)fluorescein di-β-D-glucopyranoside | |

| Molecular Weight | 865.66 g/mol | Large molecule; requires vortexing/sonication.[1] |

| Formula | C₃₉H₃₂F₅NO₁₆ | |

| Solubility | Soluble in DMSO (>30 mM) | Insoluble in water. |

| Excitation / Emission | 492 nm / 516 nm | Detectable in FITC / GFP / FL-1 channels.[1] |

| pKa | ~6.4 (Product PFB-F) | Fluorescence is pH dependent; lysosomal acidity quenches signal until released or pH neutralized.[1] |

Protocol: Preparation of 37.5 mM Stock Solution

Scientific Rationale: We target a 37.5 mM stock concentration.[1][2] This specific molarity is the industry standard because it allows for a simple dilution (typically 1:50 to 1:1000) to achieve working concentrations (0.75 mM – 2 mM) without exceeding the 0.5% DMSO toxicity threshold in live-cell assays.[1]

Materials Required

-

Substrate: PFB-FDGlu (typically supplied as 5 mg lyophilized powder).[1]

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, sterile filtered.[1]

-

Vessels: Amber microcentrifuge tubes (1.5 mL) to prevent photobleaching.

Step-by-Step Procedure

-

Equilibration: Remove the PFB-FDGlu vial from the freezer (-20°C). Allow it to warm to room temperature (RT) for 15 minutes before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the powder, degrading it.[1]

-

-

Calculation (The "Golden" Ratio): For a standard 5 mg vial:

-

Solubilization: Add 154 µL of Anhydrous DMSO directly to the 5 mg vial.

-

Homogenization:

-

Aliquoting (The Stability Step): Do not store the bulk volume. Aliquot 10–20 µL into individual amber tubes.

-

Why? Repeated freeze-thaw cycles introduce moisture and cause substrate precipitation.[1]

-

-

Storage:

Self-Validating Quality Control (QC)[1]

A correct stock solution is useless if the assay conditions are flawed. Use this "Self-Validating" workflow to ensure the signal is real.

The CBE Control (Essential): You must prove that the fluorescence comes from GCase activity, not spontaneous hydrolysis or non-specific esterases.[1]

Visualizing the Workflow

Diagram 1: Stock Preparation Workflow

This diagram illustrates the critical path from powder to stable storage, highlighting the moisture-avoidance steps.[1]

Caption: Critical workflow for minimizing hydrolysis and photobleaching during PFB-FDGlu reconstitution.

Diagram 2: Cellular Mechanism & Assay Logic

This diagram explains the "Self-Validating" aspect of the assay using the CBE inhibitor.[1]

Caption: Mechanism of Action. CBE blocks GCase, preventing PFB-F release.[1] This step validates signal specificity.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Stock | Frozen DMSO or moisture contamination.[1] | Warm to 37°C and sonicate. If cloudy after warming, discard (water contamination).[1] |

| High Background (Control) | Stock solution hydrolysis. | Check stock age. Ensure anhydrous DMSO was used. Prepare fresh stock. |

| Low Signal | Low cell density or incorrect pH.[1] | PFB-F fluorescence is pH sensitive.[1][10] Ensure cells are healthy.[1] Some protocols suggest a "pH jump" (alkalinization) post-assay, though this kills cells.[1] |

| Signal Leaching | PFB-F diffusion. | PFB-F can leak out of lysosomes over time.[11] Keep incubation times consistent (e.g., 30-60 mins) and image immediately. |

References

-

BenchChem Technical Support. (2025).[1] PFB-FDGlu: A Technical Guide to its Mechanism and Application in Measuring Glucocerebrosidase Activity. Retrieved from (Verified Source 1.1).[1]

-

National Institutes of Health (NIH). (2020).[1] Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes. Bio-Protocol. Retrieved from (Verified Source 1.8).[1]

-

Thermo Fisher Scientific. PFB-FDGlu (5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside) Product Information. Retrieved from (Verified Source 1.6).[1]

-

MedChemExpress. PFB-FDGlu Datasheet and Solubility Guide. Retrieved from (Verified Source 1.2).[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PFB-FDGlu | GCase Activity Assay | TargetMol [targetmol.com]

- 6. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes [agris.fao.org]

- 7. Invitrogen PFB-FDGlu (5-(Pentafluorobenzoylamino)Fluorescein Di- -D-Glucopyranoside) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 8. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A versatile fluorescence-quenched substrate for quantitative measurement of glucocerebrosidase activity within live cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving cell retention of 5-(Pentafluorobenzoylamino)Fluorescein

Technical Support Center: Optimizing Cellular Retention of 5-(Pentafluorobenzoylamino)Fluorescein (PFB-FD)

Case ID: PFB-FD-RETENTION-001 Status: Open Support Level: Senior Application Scientist

Executive Summary & Mechanistic Foundation

The Core Challenge: You are experiencing rapid signal loss or low intracellular accumulation of 5-(Pentafluorobenzoylamino)Fluorescein (PFB-FD). This is a common issue not due to the dye's failure, but rather the cell's active defense mechanisms.

The Mechanism: PFB-FD is a fluorogenic probe designed to detect Glutathione S-Transferase (GST) activity and Glutathione (GSH) levels.[1]

-

Entry: PFB-FD is lipophilic and cell-permeable. It enters the cell passively.

-

Activation: Intracellular GST catalyzes the conjugation of PFB-FD with Glutathione (GSH). This reaction cleaves the pentafluorobenzoyl group (or stabilizes the fluorescein structure depending on the specific analog), resulting in a highly fluorescent, anionic product (GS-PFB-F).

-

The Leak (The Problem): The resulting conjugate (GS-PFB-F) is an organic anion. Cells possess Multidrug Resistance Proteins (MRPs/ABCCs) , specifically MRP1 and MRP2, which are efflux pumps designed to extrude glutathione conjugates to detoxify the cell.

-

The Result: Without intervention, the fluorescent signal is actively pumped out of the cell within minutes, leading to poor retention and high background.

Visualizing the Leakage Pathway

Figure 1: Mechanism of PFB-FD activation and subsequent efflux via MRP transporters. Probenecid acts as the critical block to retain the signal.

Troubleshooting Guide (Q&A)

Q1: My signal fades within 10-15 minutes of loading. Is the dye photobleaching? A: It is unlikely to be photobleaching this quickly. It is almost certainly active efflux .

-

Diagnosis: The GST-conjugated product is an anionic substrate for MRP transporters.

-

Solution: You must add an anion transport inhibitor.[2] Probenecid (1.0 - 2.5 mM) is the gold standard. Alternatively, Sulfinpyrazone (0.1 - 0.25 mM) can be used if Probenecid is toxic to your specific cell line.

-

Action: Pre-incubate cells with Probenecid for 15-30 minutes before adding the dye, and maintain Probenecid in the staining solution.

Q2: Can I fix the cells after staining for later analysis? A: No. This is a critical error source.

-

Reasoning: Unlike amine-reactive dyes (e.g., CFSE) that covalently bind to the cytoskeleton, PFB-FD produces a soluble glutathione conjugate. If you fix (paraformaldehyde) and wash (PBS), the cell membrane becomes permeable, and the small molecule conjugate simply washes away.

-

Exception: If you must fix, you can try aldehyde fixation without permeabilization (no Triton X-100 or Methanol), but signal loss is still expected. Live cell imaging is strictly recommended.

Q3: The background fluorescence is too high. How do I wash it? A: High background usually comes from extracellular hydrolysis or dye sticking to the plastic.

-

Protocol Adjustment:

-

Ensure you are using a buffered salt solution (HBSS or PBS) rather than complete media (serum esterases can hydrolyze the probe outside the cell).

-

Perform wash steps with a buffer containing the efflux inhibitor (Probenecid). If you wash with plain buffer, the cells will immediately pump out the dye during the wash steps.

-

Q4: My cells look healthy but have zero signal. Is the probe dead? A: If the probe is new, it is likely a biological issue.

-

Check 1 (GST Activity): Does your cell line actually express GST? (e.g., CHO cells have lower expression than HepG2).

-

Check 2 (GSH Depletion): Are the cells stressed? Oxidative stress depletes the intracellular Glutathione (GSH) pool. Without GSH, the probe cannot be conjugated and remains non-fluorescent/leaks out.

-

Self-Validation: Add N-Acetylcysteine (NAC) (1-5 mM) 1 hour prior to the experiment to boost GSH levels. If fluorescence appears, your original cells were GSH-depleted.

Optimized Experimental Protocol

Objective: Maximize retention and signal-to-noise ratio for Flow Cytometry or Microscopy.

Reagents Required

| Reagent | Concentration | Function |

| PFB-FD | 1–10 µM (Titrate) | GST Substrate / Probe |

| Probenecid | 2.5 mM (Stock: 250 mM in 1M NaOH or DMSO) | CRITICAL: Inhibits MRP efflux pumps |

| Loading Buffer | HBSS or PBS (pH 7.4) | Carrier (Serum-free to prevent hydrolysis) |

| Hoechst 33342 | 1 µg/mL | Nuclear Counterstain (Optional) |

Step-by-Step Workflow

-

Preparation of Probenecid Stock:

-

Dissolve Probenecid in 1M NaOH or DMSO to create a 250 mM stock.

-

Note: Probenecid is difficult to dissolve. If using NaOH, ensure pH is re-adjusted in the final buffer, though usually, the dilution is high enough that the buffer capacity handles it.

-

-

Pre-Incubation (The "Blockade" Step):

-

Wash cells 1x with HBSS.

-

Incubate cells in HBSS containing 2.5 mM Probenecid for 15–30 minutes at 37°C.

-

Why: This shuts down the pumps before the dye enters.

-

-

Dye Loading:

-

Prepare the Staining Solution: HBSS + 2.5 mM Probenecid + 1–10 µM PFB-FD .

-